Cl.NCc1ccc(F)c(Br)c1
. The InChI code for this compound is 1S/C7H7BrFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H
.
3-Bromo-4-fluorobenzylamine hydrochloride is an organic compound with the molecular formula . It appears as a colorless to light yellow solid that is soluble in water and various organic solvents. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds, making it significant in both chemical research and industrial applications .
3-Bromo-4-fluorobenzylamine hydrochloride is classified under amines and halogenated compounds. It is derived from the bromination and fluorination of benzylamine derivatives, which are common in medicinal chemistry. The compound's synthesis often involves starting materials such as 3-bromo-4-fluorobenzaldehyde, which can be further transformed into the amine form through various chemical reactions .
The synthesis of 3-bromo-4-fluorobenzylamine hydrochloride can be achieved through several methods. A prevalent approach involves the following steps:
This method allows for high purity yields, often exceeding 90% .
The reaction conditions typically involve:
The molecular structure of 3-bromo-4-fluorobenzylamine hydrochloride can be described as follows:
The compound features a benzene ring substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively, which influences its reactivity and interactions in chemical processes.
3-Bromo-4-fluorobenzylamine hydrochloride can participate in various chemical reactions:
These reactions are essential for synthesizing more complex organic molecules and developing new therapeutic agents .
The mechanism of action for 3-bromo-4-fluorobenzylamine hydrochloride primarily involves its role as a nucleophile or electrophile in various chemical reactions. It can interact with biological molecules such as enzymes or receptors, potentially influencing biological pathways. This characteristic makes it valuable in medicinal chemistry for drug development, where it may affect pharmacological activity through specific molecular interactions .
These properties are crucial for understanding how the compound behaves under various conditions, influencing its applications in research and industry.
3-Bromo-4-fluorobenzylamine hydrochloride has several scientific uses:
The synthesis of fluorinated aromatic compounds has evolved from hazardous, low-yield methods to sophisticated regioselective approaches. Early fluorination strategies relied on harsh halogen-exchange reactions (Halex) using anhydrous hydrogen fluoride or sulfur tetrafluoride (SF₄), often requiring extreme temperatures and pressures. These methods suffered from poor functional group tolerance, limiting their applicability to complex molecules like benzylamine derivatives [1]. The development of deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) marked a significant advancement, enabling the conversion of aldehydes or alcohols to difluoromethyl groups under milder conditions [5] [6].
For ortho-halogenated benzylamines like 3-bromo-4-fluorobenzylamine, regioselective electrophilic fluorination gained prominence. Modern approaches leverage directed ortho-metalation (DoM) strategies, where a directing group (e.g., amide) on the benzylamine precursor controls lithiation at C4, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). Subsequent bromination at C3 yields the precise 1,2,4-trisubstituted pattern essential for this building block [5].
The order of halogen introduction critically impacts regiochemistry and purity. Two dominant sequences exist: bromination-first vs. fluorination-first.
Bromination-First Approach:
Fluorination-First Approach:
Table 2: Comparison of Halogenation-Fluorination Methods for 3-Bromo-4-fluorobenzylamine Synthesis
Sequence | Key Reagents | Regioselectivity | Reported Yield | Limitations |
---|---|---|---|---|
Bromination-First | Br₂/FeBr₃ → NBS → Phthalimide | Moderate (≥5:1) | 45–62% (3 steps) | Benzylic bromination side-product |
Fluorination-First | n-BuLi/NFSI → Br₂/HOAc | High (≥9:1) | 58–75% (4 steps) | Amide deprotection inefficiency |
Halofluorination with Deoxo-Fluor®/NBS has emerged as a streamlined alternative for vicinal halofluorides, though its application to benzylamine precursors remains underexplored. This method could theoretically convert 4-vinylbenzylamine to 3-bromo-4-fluorobenzylamine in one pot, but stereochemical constraints and competing reactions limit practicality [5].
Salt crystallization is thermodynamic- and kinetics-driven. Key factors include: solvent polarity, counterion solubility, and dielectric constant.
Solvent Screening Data:
Reaction kinetics for HCl salt formation follow pseudo-first-order behavior in MeOH/CHCl₃. The rate constant (k) correlates with dielectric constant (ε):
k = 0.42 \times \varepsilon^{-1.1} \quad (R^2 = 0.96)
Lower ε solvents (ε~20) accelerate protonation but risk oiling out. ePC-SAFT modeling predicts activity coefficients (γ) to optimize solvent/salt ratios. For benzylamine hydrochlorides, 0.5–1.0 M HCl in MeOH/CHCl₃ (4:1) maximizes nucleation rate while minimizing chloride inclusion defects [4] [7].
Table 3: Solvent Influence on Hydrochloride Crystallization Kinetics
Solvent System | Dielectric Constant (ε) | Solubility (mg/mL) | Crystallization Half-life (t₁/₂) | Salt Form |
---|---|---|---|---|
MeOH/CHCl₃ (75:25) | 25.1 | >10 | 8 min | Crystalline |
EtOH/ACN (50:50) | 29.3 | 6.8 | >60 min | Amorphous solvate |
MeOH/H₂O (80:20) | 60.1 | 3.2 | 22 min | Hydrated crystals |
Counterion Optimization: Solubility-guided screening (96-well plate format) identifies HCl as superior to hippurate or formate for 3-bromo-4-fluorobenzylamine. HCl salts show 45-fold aqueous solubility enhancement (483.87 μg/mL vs. 8.6 μg/mL for free base) – critical for bioavailability in downstream applications [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1